molecular formula C16H15NO3 B4792789 N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4792789
M. Wt: 269.29 g/mol
InChI Key: NKHFUWXPKFRIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, commonly known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. MPBD is a synthetic compound that is used in various scientific studies due to its unique properties and potential applications.

Mechanism of Action

MPBD acts as a selective sigma-1 receptor agonist, which means that it binds to and activates sigma-1 receptors in the brain. The sigma-1 receptor is involved in various physiological processes, including the regulation of neurotransmitter release and the modulation of ion channels. Activation of the sigma-1 receptor by MPBD can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
MPBD has been found to have various biochemical and physiological effects, including the modulation of calcium ion channels, the regulation of oxidative stress, and the inhibition of cell proliferation. MPBD has also been shown to have neuroprotective effects and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPBD in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise and targeted studies. However, one limitation of using MPBD is its potential toxicity, which can affect the results of some experiments.

Future Directions

There are various future directions for the use of MPBD in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. MPBD could also be used in the development of new imaging agents for the diagnosis of certain diseases. Further studies are needed to fully understand the potential applications and limitations of MPBD in scientific research.
Conclusion
In conclusion, MPBD is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis of MPBD involves several steps, and it has various potential applications in scientific research, including the study of certain receptors in the brain and the development of new drugs for the treatment of various diseases. MPBD acts as a selective sigma-1 receptor agonist, and it has various biochemical and physiological effects. While there are advantages to using MPBD in lab experiments, there are also limitations that need to be considered. Overall, MPBD has a promising future in the field of scientific research.

Scientific Research Applications

MPBD has various potential applications in scientific research. It has been found to be a useful tool in studying the function of certain receptors in the brain, such as the sigma-1 receptor. MPBD has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(12-7-3-2-4-8-12)16(18)15-11-19-13-9-5-6-10-14(13)20-15/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHFUWXPKFRIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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